molecular formula C22H24FN3O2 B2639954 4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide CAS No. 1396707-05-3

4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide

Katalognummer B2639954
CAS-Nummer: 1396707-05-3
Molekulargewicht: 381.451
InChI-Schlüssel: JOYBMZDKUMWHQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine-based compounds. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Wissenschaftliche Forschungsanwendungen

1. Potential in Cardiovascular Therapeutics

A study explored derivatives of piperidine-carboxamides, including compounds similar to 4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide, for their potential use in treating cardiovascular conditions. These derivatives showed positive inotropic activity, which can increase myocardial contractility, potentially beneficial in treating heart failure (Liu et al., 2009).

2. Application in HIV Research

Research on compounds structurally related to 4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide has been conducted in the context of HIV treatment. One study utilized 19F-nuclear magnetic resonance (NMR) spectroscopy to assess the metabolism and disposition of potent HIV integrase inhibitors, providing insights into the pharmacokinetics of these compounds (Monteagudo et al., 2007).

3. Exploration in Neuropharmacology

A class of compounds, including 4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide, has been evaluated for their potential application in neuropharmacology, particularly as antipsychotic agents. These compounds showed affinity for dopamine and serotonin receptors, important targets in the treatment of psychiatric disorders (Raviña et al., 2000).

4. Potential in Imaging Studies for Alzheimer's Disease

Derivatives of piperidine-carboxamides have been synthesized and evaluated for their use in imaging studies related to Alzheimer's Disease. Compounds like 4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide were explored for their ability to bind to acetylcholinesterase, a target in Alzheimer's research (Lee et al., 2000).

5. Investigation in Eating Disorders

Studies have been conducted on similar compounds to investigate their effects on compulsive food consumption and binge eating in rats. This research contributes to the understanding of neural mechanisms that drive compulsive behavior and could have implications for treating eating disorders (Piccoli et al., 2012).

6. Application in Radiopharmaceuticals

Compounds structurally related to 4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide have been studied for their potential use in radiopharmaceuticals, specifically in positron emission tomography (PET) imaging for NR2B NMDA receptors (Labas et al., 2009).

7. Exploration in Antiviral Research

Research on compounds similar to 4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide includes their evaluation as CCR5 antagonists in the context of HIV-1 agents. This line of research has implications for developing new antiviral drugs (Imamura et al., 2004).

8. Potential in Tuberculosis Treatment

Studies on piperidine-carboxamide derivatives have investigated their potential as inhibitors of Mycobacterium tuberculosis, suggesting applications in the treatment of tuberculosis (Jeankumar et al., 2013).

Eigenschaften

IUPAC Name

4-[(4-cyanophenyl)methoxymethyl]-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2/c23-21-7-5-18(6-8-21)14-25-22(27)26-11-9-20(10-12-26)16-28-15-19-3-1-17(13-24)2-4-19/h1-8,20H,9-12,14-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYBMZDKUMWHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((4-cyanobenzyl)oxy)methyl)-N-(4-fluorobenzyl)piperidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.